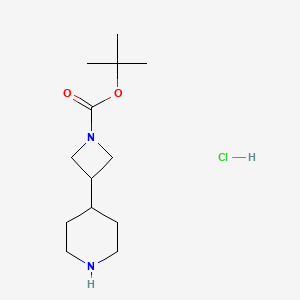

1-Boc-3-(4-piperidyl)azetidine HCl

Description

Structural Significance of Azetidine (B1206935) and Piperidine (B6355638) Heterocycles in Drug Discovery Scaffolds

Heterocyclic compounds, particularly those containing nitrogen, are foundational to the development of pharmaceuticals. Azetidine and piperidine rings, both present in 1-Boc-3-(4-piperidyl)azetidine HCl, are prominent examples of such privileged scaffolds.

Azetidines, as four-membered nitrogen-containing heterocycles, offer a unique combination of properties. rsc.orgnih.gov Their inherent ring strain can lead to distinct reactivity, while also providing a rigid and compact scaffold that can precisely orient substituents in three-dimensional space. nih.govenamine.net This conformational restriction can be advantageous in designing molecules with high binding affinity and selectivity for their biological targets. enamine.net The azetidine moiety is found in a number of marketed drugs and clinical candidates, highlighting its importance in medicinal chemistry. nih.gov

Piperidine, a six-membered nitrogenous heterocycle, is one of the most ubiquitous scaffolds in approved drugs. thieme-connect.comthieme-connect.comnih.gov Its chair-like conformation allows for diverse substitution patterns, influencing the molecule's physicochemical properties, such as solubility and lipophilicity. The introduction of chiral piperidine scaffolds can significantly enhance biological activities, selectivity, and pharmacokinetic profiles of drug candidates. thieme-connect.comthieme-connect.com

The combination of both an azetidine and a piperidine ring within a single molecule, as seen in this compound, provides a structurally rich and versatile platform for the exploration of new chemical space in drug discovery.

The Role of the N-Boc Protecting Group in the Synthesis of Amine-Containing Building Blocks

The synthesis of complex molecules often requires the temporary "masking" of reactive functional groups to prevent unwanted side reactions. For amines, the tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups in organic synthesis. total-synthesis.comresearchgate.netnih.govwikipedia.org

The N-Boc group is prized for its stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. total-synthesis.comresearchgate.netnih.gov This stability allows chemists to perform various chemical transformations on other parts of the molecule without affecting the protected amine. The Boc group is readily introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347). researchgate.netnih.gov

Crucially, the Boc group can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. researchgate.netwikipedia.orgchemistrysteps.com This orthogonality to other protecting groups makes it an invaluable tool in multistep synthetic sequences, particularly in peptide and heterocyclic chemistry. total-synthesis.com In the context of this compound, the Boc group protects the azetidine nitrogen, allowing for selective reactions at the piperidine nitrogen or other positions.

Overview of this compound as a Precursor and Structural Motif

This compound serves as a key intermediate in the synthesis of more complex molecules. The presence of the Boc-protected azetidine allows for the selective deprotection and subsequent functionalization of the azetidine nitrogen, while the piperidine ring offers another site for modification. The hydrochloride salt form enhances the compound's stability and handling characteristics.

This building block can be utilized in various synthetic strategies. For instance, the piperidine nitrogen can undergo N-alkylation, N-arylation, or acylation reactions to introduce diverse substituents. Following these modifications, the Boc group on the azetidine can be removed to reveal a secondary amine, which can then participate in further reactions, such as amide bond formation or reductive amination. This stepwise approach allows for the controlled and systematic construction of a wide array of derivatives.

The structural motif of a piperidinyl-substituted azetidine is of significant interest in medicinal chemistry. It combines the desirable properties of both heterocycles, offering a unique three-dimensional shape that can be exploited for binding to various biological targets. The versatility of this compound as a precursor makes it a valuable tool for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Data Tables

Table 1: Chemical Properties of Key Scaffolds

| Compound/Scaffold | Molecular Formula | Key Features | Role in Drug Discovery |

| Azetidine | C₃H₇N | Four-membered nitrogen heterocycle, ring strain, rigid scaffold. rsc.orgnih.gov | Provides conformational rigidity, precise substituent orientation. nih.govenamine.net |

| Piperidine | C₅H₁₁N | Six-membered nitrogen heterocycle, chair conformation, versatile substitution. thieme-connect.comnih.gov | Common scaffold in approved drugs, modulates physicochemical and pharmacokinetic properties. thieme-connect.comthieme-connect.com |

Table 2: Properties of the N-Boc Protecting Group

| Property | Description |

| Protection | Reacts with amines to form a stable carbamate. total-synthesis.comresearchgate.net |

| Stability | Resistant to basic, nucleophilic, and hydrogenation conditions. total-synthesis.comresearchgate.netnih.gov |

| Deprotection | Easily removed with mild acids (e.g., TFA, HCl). researchgate.netwikipedia.orgchemistrysteps.com |

| Utility | Widely used in peptide synthesis and for protecting amine-containing building blocks. total-synthesis.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H25ClN2O2 |

|---|---|

Molecular Weight |

276.80 g/mol |

IUPAC Name |

tert-butyl 3-piperidin-4-ylazetidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-11(9-15)10-4-6-14-7-5-10;/h10-11,14H,4-9H2,1-3H3;1H |

InChI Key |

OHAYZHCVULGUTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CCNCC2.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Boc 3 4 Piperidyl Azetidine Hcl and Analogs

Strategic Formation of the Azetidine (B1206935) and Piperidine (B6355638) Ring Systems

The assembly of the bicyclic core of 1-Boc-3-(4-piperidyl)azetidine HCl requires careful consideration of the synthetic strategies for each heterocyclic component. The high ring strain of the azetidine ring and the conformational flexibility of the piperidine ring present unique challenges and opportunities for synthetic chemists.

Construction of the Azetidine Core via Cyclization Approaches

The formation of the four-membered azetidine ring is a synthetically challenging yet critical step. Various cyclization strategies have been developed to construct this strained heterocycle.

Intramolecular cyclization is a predominant approach for creating substituted azetidines. acs.org One common method involves the base-mediated cyclization of a precursor containing a suitable leaving group and a nucleophilic nitrogen. acs.org For instance, the synthesis of azetidine-2-carbonitrile (B3153824) derivatives can be achieved through such intramolecular reactions, although they may proceed with little to no diastereoselectivity. acs.org

Another powerful technique is the intramolecular amination of organoboronates, which can yield azetidines, as well as other N-heterocycles like pyrrolidines and piperidines, through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org More recently, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has emerged as an efficient method for constructing azetidines. nih.gov This process involves a [3+1] radical cascade cyclization, where photogenerated α-aminoalkyl radicals are trapped by alkynes, leading to a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization. nih.gov Similarly, a photochemical, radical 4-exo-dig cyclization of ynamides promoted by copper photoredox catalysis provides a general route to azetidines. nih.gov

Alternative strategies include the ring contraction of α-bromo-N-sulfonylpyrrolidinones and intermolecular [2+2] photocycloaddition reactions of 2-isoxazoline-3-carboxylates with alkenes. rsc.org Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination also offers a route to functionalized azetidines. rsc.org

A straightforward synthesis of 1,3-disubstituted azetidines can be accomplished by alkylating primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Additionally, a one-pot synthesis from alkyl dihalides and primary amines or hydrazines can be achieved under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org

Derivatization and Functionalization of the Piperidine Moiety

The piperidine ring is a common scaffold in many pharmaceuticals. nih.gov Its functionalization can be achieved through various methods, including direct C-H functionalization and dearomative approaches.

Rhodium-catalyzed C-H insertions and cyclopropanations of donor/acceptor carbenes have been utilized for the site-selective synthesis of substituted piperidines. nih.govresearchgate.net The selectivity of these reactions is often controlled by the choice of catalyst and the nitrogen-protecting group. nih.govresearchgate.net For example, C2-functionalization of N-Boc-piperidine can be achieved with specific rhodium catalysts. nih.gov For the less accessible C3 and C4 positions, indirect methods such as asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring opening have been employed. nih.gov

Dearomative functionalization of pyridines offers a direct pathway to highly decorated piperidine derivatives. researchgate.net This strategy addresses the challenge of accessing highly functionalized aliphatic N-heterocycles, which are less readily synthesized than their aromatic counterparts. researchgate.net The hydrogenation of pyridine (B92270) derivatives is a classical and fundamental method for piperidine synthesis. nih.gov Modern approaches often employ catalysts to achieve stereo- and regioselectivity. nih.gov For instance, rhodium catalysts have proven effective for the synthesis of 3-substituted piperidines under mild conditions. nih.gov

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly valuable for the elaboration of complex scaffolds like 1-Boc-3-(4-piperidyl)azetidine.

Palladium-Catalyzed Suzuki-Miyaura Coupling in Scaffold Elaboration

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds and has been successfully applied to the synthesis of piperidine and azetidine derivatives. mdpi.comorganic-chemistry.org This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. organic-chemistry.org

In the context of piperidine synthesis, the Suzuki coupling can be used to introduce aryl or benzyl (B1604629) groups at various positions. For example, an efficient method for constructing 4-benzyl piperidines involves the hydroboration of N-Boc 4-methylene piperidine followed by a Suzuki coupling with an aryl bromide. organic-chemistry.org This protocol tolerates a wide range of functional groups on both coupling partners. organic-chemistry.org

For azetidine scaffolds, palladium-catalyzed C(sp³)–H arylation has been developed as a powerful tool for introducing aryl groups at the C3 position. acs.org This directed C-H arylation provides access to stereochemically defined and synthetically useful carboxylic acid building blocks. acs.org Azetidine-based ligands have also been developed for palladium catalysts used in Suzuki-Miyaura reactions, demonstrating high activity for the coupling of aryl bromides and chlorides. mdpi.comresearchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling in Heterocyclic Synthesis

| Catalyst/Ligand System | Substrates | Product Type | Reference |

| Aziridine- and azetidine-based Pd complexes | Aryl halides, arylboronic acids | Biaryls | mdpi.com |

| PdCl₂dppf | N-Boc 4-methylene piperidine (after hydroboration), 2,5-dibromopyridine | 4-Aryl piperidine | organic-chemistry.org |

| Pd(II) complexes with azetidine-based tridentate ligands | Aryl bromides, arylboronic acids | Biaryls | researchgate.net |

Buchwald-Hartwig Amination for Advanced Intermediate Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. acsgcipr.orgyoutube.com It is a powerful method for synthesizing aryl amines from aryl halides or sulfonates and primary or secondary amines. acsgcipr.orgyoutube.com This reaction is particularly useful when traditional nucleophilic aromatic substitution is not feasible. acsgcipr.org

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by ligand exchange with the amine and reductive elimination to form the C-N bond and regenerate the catalyst. youtube.com The development of bulky, electron-rich phosphine (B1218219) ligands, such as those developed by the Buchwald group, has been crucial for the high efficiency and broad scope of this reaction. youtube.com

In the synthesis of complex molecules, the Buchwald-Hartwig amination can be used to introduce nitrogen-containing moieties into aryl or heteroaryl scaffolds. youtube.com This can be a key step in the synthesis of advanced intermediates leading to the final target molecule. The reaction conditions, including the choice of palladium precursor, ligand, and base, are critical for optimizing the reaction outcome. youtube.com

Nucleophilic Substitution and Addition Reactions in Azetidine and Piperidine Systems

Nucleophilic substitution and addition reactions are fundamental transformations in organic chemistry and play a crucial role in the synthesis and functionalization of azetidine and piperidine rings.

In piperidine chemistry, intramolecular aza-Michael additions are used to form the six-membered ring. ntu.edu.sg This can involve the addition of a nitrogen nucleophile to an electron-deficient alkene or alkyne within the same molecule. ntu.edu.sg The stereochemical outcome of these cyclizations can often be controlled by the nature of the substituent on the nitrogen atom. ntu.edu.sg Nucleophilic aromatic substitution (SNAr) reactions on pyridinium (B92312) ions with piperidine as the nucleophile have also been studied, revealing mechanistic details about the addition-elimination process. nih.gov

For azetidines, their high ring strain makes them susceptible to nucleophilic ring-opening reactions. However, nucleophilic substitution at a substituent on the azetidine ring can also be a valuable synthetic strategy. For example, the synthesis of 1-Boc-3-aminoazetidine can be achieved through a multi-step sequence involving the displacement of a leaving group on the azetidine ring by an azide, followed by reduction. guidechem.com

The addition of nucleophiles to imines or nitrones derived from piperidine precursors is another important strategy. For instance, the addition of Grignard reagents to carbohydrate-derived nitrones can be used to introduce alkyl groups at the C-2 position of the piperidine ring with high stereocontrol. acs.org

Aza-Michael Addition Methodologies

The aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, stands out as a powerful tool for forging carbon-nitrogen bonds in the synthesis of piperidine- and pyrrolidine-containing compounds. ntu.edu.sgresearchgate.net This methodology has been effectively applied to the synthesis of 1-Boc-3-(4-piperidyl)azetidine analogs.

A notable application involves the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various heterocyclic amines. mdpi.comnih.govnih.gov For instance, the reaction with piperidine derivatives proceeds to yield the corresponding 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com Specifically, the synthesis of methyl (1-Boc-3-(piperidin-1-yl)azetidin-3-yl)acetate has been achieved with a 75% yield. mdpi.com This approach highlights the utility of the aza-Michael addition for creating a diverse library of azetidine derivatives. mdpi.comnih.govnih.gov

Key to this synthetic route is the preparation of the Michael acceptor, methyl (N-Boc-azetidin-3-ylidene)acetate. This intermediate is typically synthesized from (N-Boc)azetidin-3-one via a Horner-Wadsworth-Emmons reaction, a reliable method for generating substituted alkenes from ketones. nih.gov

Table 1: Aza-Michael Addition of Amines to Methyl (N-Boc-azetidin-3-ylidene)acetate

| Amine | Product | Yield (%) |

|---|---|---|

| Azetidine | Methyl (1-Boc-3-(azetidin-1-yl)azetidin-3-yl)acetate | 64 |

| 3-Hydroxyazetidine | Methyl (1-Boc-3-(3-hydroxyazetidin-1-yl)azetidin-3-yl)acetate | 62 |

| Piperidine | Methyl (1-Boc-3-(piperidin-1-yl)azetidin-3-yl)acetate | 75 |

| 4-Hydroxypiperidine | Methyl (1-Boc-3-(4-hydroxypiperidin-1-yl)azetidin-3-yl)acetate | 75 |

Data sourced from Molecules (2023). mdpi.com

Substitution Reactions Involving N-Boc-3-iodoazetidine

N-Boc-3-iodoazetidine has emerged as a valuable building block for the synthesis of functionalized azetidines through nucleophilic substitution reactions. This approach has been successfully employed in the synthesis of novel heterocyclic amino acid-like derivatives. nih.gov

In a recently developed protocol, highly functionalized amino acid building blocks were synthesized by coupling N-Boc-3-iodoazetidine with pyrazole (B372694), indazole, and indole (B1671886) carboxylates. nih.gov This strategy demonstrates the versatility of N-Boc-3-iodoazetidine in creating complex molecular architectures.

Cyclization and Ring-Transformation Strategies

Cyclization and ring-transformation reactions offer powerful avenues for constructing complex heterocyclic systems from simpler azetidine precursors. These strategies leverage the inherent reactivity of the azetidine ring to build fused and spirocyclic scaffolds.

Formation of Fused Heterocyclic Systems (e.g., Pyrazoles, Isoxazoles, Pyrimidines)

The synthesis of fused heterocyclic systems containing an azetidine moiety is of significant interest in drug discovery. Various methods have been developed to construct pyrazole, isoxazole, and pyrimidine (B1678525) rings fused to or substituted with an azetidine core. ambeed.combeilstein-journals.orgbeilstein-journals.orgnih.govlifechemicals.comnih.gov

Pyrazoles: 5-Aminopyrazoles are versatile precursors for the synthesis of a wide range of fused pyrazoloazines, including pyrazolopyridines and pyrazolopyrimidines. beilstein-journals.orgbeilstein-journals.org These reactions typically involve the condensation of the 5-aminopyrazole with a bielectrophilic partner. beilstein-journals.org While direct fusion of a pyrazole to an azetidine ring is less common, the synthesis of pyrazoles substituted with azetidine moieties is well-established. For instance, the reaction of terminal alkynes with specific reagents can lead to the formation of 3,5-disubstituted pyrazoles. organic-chemistry.orgyoutube.com

Isoxazoles: Isoxazoles, another important class of five-membered heterocycles, can be synthesized through various routes, including the [3+2] cycloaddition of a nitrile oxide with an alkene. mdpi.comorganic-chemistry.orgnih.govrsc.org The functionalization of isoxazoles with azetidine groups can be achieved by employing azetidine-containing building blocks in the synthesis. For example, the reaction of β-nitroenones with a reducing agent can yield 3,5-disubstituted isoxazoles. rsc.org

Pyrimidines: Pyrimidine derivatives are crucial components of many biologically active molecules. lifechemicals.comnih.govnih.gov The construction of pyrimidines often involves the cyclization of a three-carbon component with a guanidine (B92328) or urea (B33335) derivative. nih.gov A modular synthetic platform has been developed for the elaboration of pyrimidine fragments, which can be coupled with 3-D building blocks, including azetidine derivatives, followed by N-functionalization after Boc group removal. acs.org

Strain-Driven Reactivity in Azetidine Functionalization

The reactivity of azetidines is significantly influenced by their inherent ring strain, which is approximately 25.4 kcal/mol. researchwithrutgers.comresearchgate.netrsc.org This strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, allows for unique, triggerable reactivity under specific conditions. researchwithrutgers.comrsc.orgrsc.org This strain-driven reactivity provides a powerful tool for the functionalization of the azetidine ring. researchgate.netnih.govresearchwithrutgers.comorganic-chemistry.org

One manifestation of this is the ring-opening of azetidines. For example, the enantioselective ring-opening of 3-substituted azetidines can be achieved using alkyl and acyl halides in the presence of a chiral squaramide hydrogen-bond donor catalyst. acs.org This reaction proceeds with high yields and enantioselectivity for a broad range of substrates. acs.org Similarly, the regiochemistry and stereochemistry of azetidinol (B8437883) ring-opening by phenols have been investigated. acs.org

Furthermore, the strain in bicyclic systems containing an azetidine ring can be harnessed for synthetic transformations. For example, the strain-release-driven anion relay sequence of azabicyclo[1.1.0]butane has been utilized in a multicomponent synthesis of substituted azetidines. nih.gov

Protecting Group Manipulations and Deprotection Strategies

The use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. In the context of this compound synthesis, the tert-butoxycarbonyl (Boc) group plays a crucial role in masking the azetidine nitrogen.

N-tert-Butoxycarbonyl (Boc) Protection and Selective Removal

The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. quora.comresearchgate.netnih.govyoutube.comorgsyn.org The installation of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. quora.comyoutube.com

The removal of the Boc group is a critical step in many synthetic sequences. While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used, milder and more selective methods have been developed. researchgate.netnih.gov For instance, a catalytic amount of iron(III) salts can be used for the selective deprotection of a Boc group in the presence of other protecting groups. researchgate.net Another mild method involves the use of oxalyl chloride in methanol (B129727) at room temperature. nih.gov

The relative lability of the Boc group compared to other protecting groups allows for selective deprotection strategies. For example, the tert-butoxythiocarbonyl (Botc) group, a thiocarbonyl analog of Boc, can be removed under conditions that leave the N-Boc group intact. acs.org This differential reactivity is valuable in complex, multi-step syntheses.

Application of Orthogonal Protecting Groups

In the synthesis of intricate molecules like 1-Boc-3-(4-piperidyl)azetidine, which possesses multiple reactive nitrogen atoms, the application of orthogonal protecting groups is a paramount strategy. google.com Orthogonal protecting groups are distinct classes of temporary modifications that can be removed under specific and mutually exclusive conditions, allowing for the selective deprotection and functionalization of different parts of a molecule. google.comresearchgate.net This approach is essential for preventing unwanted side reactions and for the sequential introduction of various substituents.

For a molecule containing both an azetidine and a piperidine ring, a common orthogonal protection strategy involves the use of the tert-butoxycarbonyl (Boc) group in conjunction with a fluorenylmethyloxycarbonyl (Fmoc) group or a benzyl (Bn) group. google.com The Boc group is labile under acidic conditions (e.g., using trifluoroacetic acid (TFA) or HCl), while the Fmoc group is removed by treatment with a base, typically piperidine. google.com The benzyl group, on the other hand, is commonly cleaved via hydrogenolysis.

This orthogonality allows for the selective manipulation of the azetidine and piperidine nitrogens. For instance, in a synthetic precursor to 1-Boc-3-(4-piperidyl)azetidine, the azetidine nitrogen could be protected with a Boc group, while the piperidine nitrogen is protected with an Fmoc group. This would permit the removal of the Fmoc group to allow for substitution on the piperidine ring, while the Boc group on the more strained and potentially more reactive azetidine ring remains intact. Subsequently, the Boc group can be removed to functionalize the azetidine nitrogen or to yield the final HCl salt.

The choice of protecting groups can be tailored based on the desired synthetic outcome and the compatibility with other reagents used in the synthetic sequence. The following table summarizes some common orthogonal protecting group pairs and their cleavage conditions relevant to the synthesis of piperidinyl-azetidine derivatives.

| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 | Cleavage Condition 2 | Orthogonality |

| Boc | Acid (e.g., TFA, HCl) | Fmoc | Base (e.g., Piperidine) | Yes |

| Boc | Acid (e.g., TFA, HCl) | Cbz (Z) | Hydrogenolysis (e.g., H₂, Pd/C) | Yes |

| Fmoc | Base (e.g., Piperidine) | Alloc | Pd(0) catalyst | Yes |

Stereoselective Synthesis and Chiral Resolution Techniques

The biological activity of molecules like 3-(4-piperidyl)azetidine is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to control the absolute and relative configuration of chiral centers is a critical area of research.

Enantioselective Pathways to Optically Active Azetidine and Piperidine Derivatives

Achieving enantiopure forms of azetidine and piperidine derivatives can be accomplished through various enantioselective strategies, including the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool.

One powerful approach is the use of transition-metal-catalyzed asymmetric reactions. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been employed to synthesize enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. nih.gov This method can provide high yields and excellent enantioselectivity for a variety of substrates. nih.gov Similarly, enantioselective synthesis of functionalized azetidines has been achieved through catalytic methods that simultaneously construct the ring and establish the stereocenter. nih.gov

Another strategy involves the use of biocatalysis. Enzymes, such as transaminases, can be used in dynamic kinetic resolutions to produce enantiomerically pure piperidines. nih.gov

The following table presents examples of enantioselective methods applicable to the synthesis of chiral azetidine and piperidine cores.

| Method | Catalyst/Auxiliary | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Asymmetric Reductive Heck | Rh-catalyst | Dihydropyridine | 3-Aryl-tetrahydropyridine | High | nih.gov |

| [3+1] Ring Expansion | Rhodium-bound carbene | Methylene aziridine | Substituted azetidine | High | nih.gov |

| C(sp³)–H Arylation | Pd-catalyst | Substituted azetidine | C3-arylated azetidine | High | harvard.edu |

Diastereoselective Control in Multi-Chiral Center Synthesis

When a molecule contains multiple stereocenters, such as in substituted piperidinyl-azetidines, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry. Diastereoselective reactions are often guided by the steric and electronic properties of the starting materials and reagents.

Iodine-mediated cyclization of homoallylic amines has been shown to produce cis-2,4-disubstituted azetidines with high diastereoselectivity through a 4-exo-trig cyclization pathway. nih.gov The resulting iodo-azetidines can be further functionalized, allowing for the introduction of different substituents while maintaining stereocontrol. nih.gov

In the context of synthesizing 3-(4-piperidyl)azetidine analogs, controlling the stereochemistry at both the C3 position of the azetidine and potentially at a substituted piperidine ring is crucial. For instance, the alkylation of a chiral piperidin-2-one derivative can proceed with high diastereoselectivity, influenced by the presence of a chiral auxiliary on the piperidine nitrogen. researchgate.net The separation of diastereomers can often be achieved by standard chromatographic techniques. researchgate.net

A summary of diastereoselective approaches is provided in the table below.

| Method | Key Reagent/Condition | Substrate Type | Product Diastereomer Ratio | Reference |

| Iodine-mediated cyclization | Iodine | Homoallylic amine | cis isomer favored | nih.gov |

| Asymmetric Alkylation | s-BuLi, Chiral Auxiliary | Piperidin-2-one | up to 91% de | researchgate.net |

| Hydrozirconation | Schwartz reagent | Unsaturated carbamate | cis isomer favored | rsc.org |

By employing these advanced synthetic methodologies, chemists can achieve the controlled synthesis of complex molecules like this compound and its analogs with high levels of purity and defined stereochemistry, which is essential for their evaluation in pharmaceutical research.

Structural Characterization and Spectroscopic Analysis of Azetidine Piperidine Hybrids

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H, ¹³C, and ¹⁵N NMR Investigations

A comprehensive analysis using ¹H, ¹³C, and ¹⁵N NMR is fundamental for mapping the molecular framework of 1-Boc-3-(4-piperidyl)azetidine HCl.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the free base, tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, characteristic signals are expected. Upon formation of the hydrochloride salt, the piperidine (B6355638) nitrogen becomes protonated, leading to a downfield shift of adjacent proton signals (H-2', H-6', and H-4') due to the increased electron-withdrawing nature of the resulting ammonium (B1175870) group. The N-H protons themselves would appear as a broad signal, the chemical shift of which can be variable. libretexts.orgpressbooks.pub

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon of the Boc group is typically found significantly downfield (~155-156 ppm), while the quaternary carbon of the tert-butyl group appears around 80 ppm. researchgate.net The carbons of the azetidine (B1206935) and piperidine rings have characteristic shifts that are influenced by the nitrogen substituents. rsc.orgchemicalbook.com As with ¹H NMR, protonation of the piperidine nitrogen in the HCl salt causes a downfield shift for the adjacent carbons (C-2', C-6', and C-4').

¹⁵N NMR: While less common, ¹⁵N NMR is a powerful tool for directly observing the nitrogen atoms. The Boc-protected nitrogen of the azetidine ring would exhibit a chemical shift characteristic of an N-acyl derivative. In contrast, the piperidine nitrogen's chemical shift is highly sensitive to its protonation state. For an amine-type nitrogen, protonation typically results in a noticeable deshielding (downfield) effect. nih.govfu-berlin.de This provides direct evidence of salt formation.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for 1-Boc-3-(4-piperidyl)azetidine

Note: The following data are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Boc -C(CH₃)₃ | ~1.45 (singlet) | ~28.5 | Characteristic sharp singlet for the 9 equivalent protons. |

| Boc -C(CH₃)₃ | --- | ~80.0 | Quaternary carbon of the Boc group. |

| Boc -C=O | --- | ~156.0 | Carbonyl carbon, typically downfield. researchgate.net |

| Azetidine H-2, H-4 | ~3.9-4.2 (multiplet) | ~55-58 | Protons and carbons adjacent to the Boc-protected nitrogen. rsc.orgchemicalbook.com |

| Azetidine H-3 | ~2.5-2.8 (multiplet) | ~35-38 | Methine proton at the junction of the two rings. |

| Piperidine H-2', H-6' | ~2.9-3.2 (multiplet) | ~45-48 | Protons adjacent to the piperidine nitrogen. Expected to shift downfield in the HCl salt. libretexts.org |

| Piperidine H-3', H-5' | ~1.6-1.9 (multiplet) | ~30-33 | |

| Piperidine H-4' | ~1.8-2.1 (multiplet) | ~32-35 | Methine proton of the piperidine ring. |

| Piperidine NH₂⁺ | Variable (broad) | --- | Appears in the HCl salt form; position and broadening are dependent on exchange rate and solvent. |

Two-Dimensional NMR Techniques (e.g., HMBC, HMQC, NOESY)

2D NMR experiments are crucial for assembling the complete structural picture by revealing correlations between nuclei.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of which protons are attached to which carbons. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping the carbon skeleton by showing correlations between protons and carbons that are two or three bonds apart. columbia.edu For 1-Boc-3-(4-piperidyl)azetidine, a key HMBC correlation would be observed between the azetidine methine proton (H-3) and the piperidine carbon at the junction (C-4'), as well as the adjacent piperidine carbons (C-3', C-5'). This correlation provides definitive proof of the connectivity between the two heterocyclic rings. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of their bonding connectivity. researchgate.net This is particularly useful for determining the molecule's three-dimensional conformation and stereochemistry. For instance, NOESY could confirm the relative orientation of substituents on the piperidine and azetidine rings.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula. For this compound, the analysis would be performed on the free base, which is ionized to form the protonated molecular ion [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass.

Interactive Data Table: HRMS Data for 1-Boc-3-(4-piperidyl)azetidine

| Ion Formula | Ion Type | Calculated Mass (m/z) | Found Mass (m/z) |

| [C₁₃H₂₄N₂O₂ + H]⁺ | [M+H]⁺ | 241.1911 | Expected |

Note: The "Found Mass" is what would be determined experimentally. A close match between the calculated and found mass (typically within 5 ppm) confirms the elemental formula.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. acs.org This technique requires a suitable single crystal of the compound. If a crystal of this compound were obtained, the analysis would provide definitive proof of its molecular structure.

The data would confirm the connectivity of the azetidine and piperidine rings and reveal their conformations—typically a puckered conformation for the azetidine and a stable chair conformation for the piperidine ring. Furthermore, it would show the intermolecular interactions that define the crystal lattice, such as hydrogen bonds between the piperidinium (B107235) N-H⁺ group, the chloride anion (Cl⁻), and potentially the carbonyl oxygen of the Boc group. nih.govnih.gov

Research Applications of 1 Boc 3 4 Piperidyl Azetidine Hcl Scaffolds in Chemical Biology and Preclinical Drug Discovery

Design and Synthesis of Building Blocks for Chemical Libraries

The synthesis of novel and structurally diverse small molecules is a cornerstone of modern drug discovery. The 1-Boc-3-(4-piperidyl)azetidine HCl scaffold provides a robust starting point for creating libraries of compounds with a high degree of sp3-hybridization, a feature often associated with successful clinical candidates.

Diversity-Oriented Synthesis (DOS) aims to generate structurally diverse and complex molecules that cover a broad area of chemical space. broadinstitute.org The azetidine (B1206935) ring, a strained four-membered heterocycle, is a particularly attractive starting point for DOS because it can be elaborated into a wide array of fused, bridged, and spirocyclic ring systems. nih.gov The 1-Boc-3-(4-piperidyl)azetidine scaffold is a prime example of a building block that facilitates such diversification. The Boc-protecting group on the azetidine nitrogen allows for controlled, stepwise functionalization, while the piperidine (B6355638) ring offers another point for modification.

Researchers have developed synthetic routes that start with functionalized azetidine cores to build extensive libraries. nih.govacs.org These methods often involve the sequential addition of various chemical entities to the core scaffold, leading to a large number of distinct compounds from a common intermediate. acs.org The goal is to move beyond the traditionally "flat" molecules often found in screening collections and to explore more three-dimensional structures, which are thought to provide better selectivity and potency for biological targets. nih.gov The inherent rigidity and defined stereochemistry of the azetidine-piperidine scaffold make it an excellent chassis for positioning substituents in precise three-dimensional orientations.

DNA-Encoded Libraries (DELs) have revolutionized high-throughput screening by enabling the synthesis and screening of libraries containing millions to billions of compounds in a single experiment. acs.org The technology relies on attaching a unique DNA barcode to each chemical compound, which allows for its identification after a selection experiment against a biological target. nih.gov

The this compound scaffold is well-suited for integration into DELs due to its bifunctional nature. The Boc-protected amine and the secondary amine of the piperidine ring represent orthogonal handles that can be sequentially reacted with a variety of building blocks under DNA-compatible conditions. For instance, the piperidine nitrogen can be acylated or alkylated, and after Boc-deprotection, the azetidine nitrogen can undergo further reactions. This allows for the creation of large, combinatorial libraries based on this central scaffold. acs.org

Studies have demonstrated the successful incorporation of both azetidine and piperidine scaffolds into DELs. nih.govacs.org The inclusion of such rigid, three-dimensional scaffolds is considered crucial for improving the diversity and quality of DELs, as the scaffold itself can make critical interactions with the target protein and pre-organize the appended chemical groups for optimal binding. nih.govnih.gov The use of such scaffolds moves DELs beyond simple linear combinations of building blocks and into the realm of more complex, drug-like chemical matter. nih.gov

Structure-Activity Relationship (SAR) Studies and Scaffold Modification

Once initial hits are identified from library screening, the process of lead optimization begins. This involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides a modular platform for conducting detailed Structure-Activity Relationship (SAR) studies.

SAR studies involve the synthesis and biological evaluation of a series of analogs of a lead compound to understand how different substituents at various positions affect its biological activity. mdpi.com The 1-Boc-3-(4-piperidyl)azetidine scaffold offers multiple points for such modifications. Substituents can be introduced on the azetidine nitrogen (after deprotection), the piperidine nitrogen, and potentially on the rings themselves if further functionalized starting materials are used.

For example, in the development of inhibitors for specific transporters or enzymes, researchers can systematically vary the nature of the groups attached to the piperidine nitrogen, exploring the effects of different alkyl, aryl, or acyl groups on binding affinity. researchgate.netresearchgate.net Similarly, the azetidine nitrogen can be functionalized with a range of substituents to probe interactions with other pockets of the target protein. This systematic approach allows for the development of a detailed understanding of the molecular interactions that govern binding and the identification of key features required for high potency. ncl.ac.ukacs.org

| Scaffold Position | Type of Modification | Purpose of Modification |

| Azetidine Nitrogen | Acylation, Alkylation, Sulfonylation | Explore interactions with specific binding pockets, modulate polarity and solubility. |

| Piperidine Nitrogen | Acylation, Alkylation, Reductive Amination | Probe for additional binding interactions, alter physicochemical properties. |

| Ring Systems | Introduction of substituents | Fine-tune electronic properties and steric bulk, improve metabolic stability. |

This table illustrates the systematic approach to modifying the 1-Boc-3-(4-piperidyl)azetidine scaffold in SAR studies.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.gov The 1-Boc-3-(4-piperidyl)azetidine scaffold can be subjected to such modifications. For instance, the piperidine ring could be replaced with other saturated heterocycles like morpholine (B109124) or thiomorpholine (B91149) to investigate the impact of heteroatom changes on activity and properties.

Scaffold morphing involves more significant changes to the core structure of a molecule while attempting to retain its key binding elements. Starting from a hit containing the azetidine-piperidine scaffold, medicinal chemists might design new scaffolds that mimic its three-dimensional arrangement of functional groups but are based on different ring systems. This can lead to the discovery of novel intellectual property and compounds with improved drug-like properties. An example of a bioisosteric replacement on an azetidine-containing compound involved substituting a carboxylic acid group with a tetrazole ring to modulate the compound's properties as a GABA-uptake inhibitor. researchgate.net

Preclinical Investigations of Biological Target Modulation

The ultimate goal of these research efforts is to identify compounds that can effectively modulate the activity of a biological target in a preclinical setting. The this compound scaffold has been incorporated into molecules that have shown promise in such investigations.

For example, azetidine derivatives have been explored as inhibitors of GABA transporters (GATs), which are important targets for neurological disorders. In one study, azetidine-based compounds were evaluated for their ability to inhibit GAT-1 and GAT-3. researchgate.net The results of these studies, often expressed as IC50 values, provide a quantitative measure of a compound's potency and are a critical part of its preclinical evaluation.

| Compound/Derivative | Target | Activity (IC50) | Reference |

| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 +/- 0.77 microM | researchgate.net |

| Azetidine-3-carboxylic acid derivative | GAT-3 | 15.3 +/- 4.5 microM | researchgate.net |

| PF-04418948 (azetidine-based) | Prostaglandin (B15479496) E2 receptor (EP2) | 16 nM | acs.org |

This table presents examples of preclinical data for compounds containing an azetidine scaffold, demonstrating their potential for modulating biological targets.

Furthermore, a 1,3,3-trisubstituted azetidine-based compound, PF-04418948, was identified as a potent and selective antagonist of the prostaglandin E2 receptor (EP2) with an IC50 of 16 nM. acs.org This compound demonstrates the potential for azetidine-containing scaffolds to yield highly potent and specific modulators of important biological targets. These preclinical findings validate the utility of the this compound scaffold and its derivatives as valuable tools in the quest for new therapeutics.

Receptor Ligand Design and Evaluation

The structural features of 3-(4-piperidyl)azetidine are well-suited for interaction with G-protein coupled receptors (GPCRs) and ligand-gated ion channels, which are major classes of drug targets.

Histamine (B1213489) H3 Receptor

The histamine H3 receptor is primarily expressed in the central nervous system and acts as an autoreceptor to modulate the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for treating cognitive disorders and other neurological conditions. The piperidine moiety is a well-established and critical structural feature in a vast number of potent histamine H3 receptor antagonists. Numerous studies have demonstrated that incorporating a piperidine ring is a successful strategy for achieving high affinity at this receptor. This highlights the direct applicability of the piperidinyl part of the this compound scaffold in the design of novel H3 receptor ligands.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a wide range of physiological functions. They are therapeutic targets for conditions like nicotine (B1678760) addiction and neurological disorders. nih.gov The development of ligands for nAChRs often involves complex, nitrogen-containing ring systems. For example, the anti-smoking drug varenicline (B1221332) features a rigid, bicyclic amine structure that confers high affinity for α4β2-type nicotinic receptors. nih.gov While direct application of the this compound scaffold in published nAChR ligands is not prominent, its three-dimensional and basic character fits the general profile of structures known to interact with this receptor class.

Development of Chemical Probes for Target Validation

Chemical probes are essential tools in chemical biology for validating the function of biological targets in cellular and in vivo systems. The this compound scaffold can be incorporated into such probes. Azetidine rings have been lauded for their stability and their ability to introduce rigidity into molecules. In one innovative approach, azetidinyl oxadiazoles were identified as novel cysteine-reactive electrophiles. These moieties can be used to create covalent chemical probes that selectively target cysteine residues in proteins, allowing for the study of protein function and the discovery of new drug targets. The azetidine ring in these probes provides a stable and structurally defined anchor for the reactive oxadiazole group.

Hybrid Molecule Design and Development

The this compound scaffold is also valuable in the construction of larger, multi-functional "hybrid" molecules, such as PROTACs (PROteolysis TArgeting Chimeras) and ADCs (Antibody-Drug Conjugates). These advanced therapeutic modalities leverage specific chemical linkers and scaffolds to achieve novel mechanisms of action.

For example, the development of PROTACs for IRAK-4 involves linking an IRAK-4 inhibitor to a ligand for an E3 ubiquitin ligase. This hybrid molecule recruits the cellular machinery to tag IRAK-4 for degradation, offering a powerful alternative to simple inhibition. The azetidine-piperidine structure can serve as a core component or a linker within such a PROTAC.

Similarly, in the field of ADCs, a potent cytotoxic drug (payload) is attached to an antibody that targets a specific cancer cell antigen. The NAMPT inhibitors developed from a 3-pyridyl azetidine urea (B33335) scaffold were noted for their potential translation into payloads for ADCs. In this context, the azetidine-containing inhibitor serves as the potent cytotoxic agent delivered selectively to tumor cells by the antibody.

Future Perspectives and Emerging Directions in Research on 1 Boc 3 4 Piperidyl Azetidine Hcl and Analogs

Innovations in Green Chemistry and Sustainable Synthetic Routes

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. Future synthetic strategies for 1-Boc-3-(4-piperidyl)azetidine HCl and its derivatives will likely focus on sustainability, cost-effectiveness, and safety.

Key areas of innovation include:

Catalyst-Free and Solvent-Free Reactions: Research has demonstrated the feasibility of synthesizing piperidine-containing Schiff bases in high yields without the use of catalysts or solvents, adhering to green chemistry objectives. acgpubs.org Similar approaches could be developed for key steps in the synthesis of azetidine-piperidine scaffolds.

Transition-Metal-Free Catalysis: The development of transition-metal-free reactions, such as photocatalytic reductive ring-opening of cyclic amines, presents a sustainable alternative to methods relying on heavy metals. researchgate.net A recent borane-catalyzed, metal-free transfer hydrogenation of pyridines to piperidines further highlights this trend.

Novel Catalytic Systems: There is a move away from costly and toxic precious metals like palladium. news-medical.net The use of more abundant and less toxic metals, such as those demonstrated in iridium-catalyzed N-heterocyclization of primary amines with diols or copper-catalyzed radical annulation to form azetidines, offers a more sustainable path. nih.govorganic-chemistry.org

One-Pot Syntheses: Multi-component reactions that allow for the construction of highly functionalized piperidine (B6355638) scaffolds in a single step are being developed. nih.gov These methods, along with one-pot syntheses from readily available materials like alkyl dihalides and primary amines, significantly improve efficiency and reduce waste. organic-chemistry.orgorganic-chemistry.org

Flow Chemistry: The use of microchannel reactors, as demonstrated in the green synthesis of a key azetidine (B1206935) intermediate for Baricitinib, allows for better control over reaction conditions, improved safety, and easier scalability. scienceopen.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Heterocycle Synthesis

| Feature | Traditional Synthetic Routes | Emerging Green Synthetic Routes | Source(s) |

| Catalysts | Often rely on precious metals (e.g., Palladium, Rhodium). | Utilize earth-abundant metals (e.g., Copper, Iridium), organocatalysts, or are catalyst-free. | acgpubs.orgnews-medical.netnih.gov |

| Solvents | Use of large volumes of volatile organic compounds (VOCs). | Solvent-free conditions or use of benign solvents like water. | acgpubs.orgnih.gov |

| Reaction Steps | Often multi-step processes with protection/deprotection sequences. | One-pot reactions, tandem reactions, and continuous flow processes to reduce steps. | news-medical.netorganic-chemistry.orgnih.gov |

| Energy Input | Conventional heating methods. | Microwave irradiation, photocatalysis, and reactions at ambient temperature. | researchgate.netnih.govorganic-chemistry.org |

| Waste Generation | Production of significant stoichiometric byproducts and wastewater. | Atom-economical reactions that minimize waste and byproducts. | scienceopen.com |

Integration of Artificial Intelligence and Machine Learning in Rational Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. nih.govmdpi.com For the this compound scaffold, these computational tools offer immense potential.

Predictive Modeling (QSAR): AI-driven Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of novel analogs based on their structural features. nih.govumk.pl This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: AI algorithms can generate entirely new molecular structures based on desired properties, potentially creating novel azetidine-piperidine analogs with enhanced activity or improved pharmacokinetic profiles. researchgate.net

Virtual Screening and Docking: AI can be used to perform large-scale virtual screening of compound libraries against specific biological targets. researchgate.net Advanced docking simulations can predict the binding modes of azetidine-piperidine analogs within a target's active site, guiding further structural modifications. nih.gov

ADME/Tox Prediction: A significant challenge in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADME/T) profiles. ML models can predict these properties early in the design phase, reducing late-stage failures. mdpi.com

Synthetic Route Optimization: AI-powered platforms can analyze vast chemical literature to propose the most efficient and novel synthetic pathways for complex molecules, including analogs of this compound. digitellinc.com

Expanding the Scope of Azetidine-Piperidine Hybrid Scaffolds for Novel Biological Targets

The unique structural combination of azetidine and piperidine makes it a "privileged scaffold" suitable for targeting a wide range of biological systems beyond its initial applications. researchgate.net Research is focused on designing hybrids that can act on multiple targets simultaneously or engage with novel, previously "undruggable" targets. mdpi.com

Multi-Target-Directed Ligands (MTDLs): There is a growing interest in developing single compounds that can modulate multiple targets relevant to complex diseases like Alzheimer's or cancer. For instance, hybrids incorporating an N-benzylpiperidine moiety have shown balanced inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase-1 (BACE-1), all key targets in Alzheimer's disease. nih.gov

Kinase Inhibition: Piperidine-based hybrids have been successfully designed as multi-targeted antiproliferative agents that inhibit protein kinases such as EGFR, BRAFV600E, and CDK2, which are crucial in cancer signaling pathways. nih.gov The azetidine-piperidine scaffold could be similarly explored for developing novel kinase inhibitors.

Neurokinin Receptor Antagonists: The piperidine ring is a core component of neurokinin receptor antagonists. news-medical.net New synthetic methodologies are enabling the rapid creation of complex piperidines for this target class.

Anticancer and Antibiotic Agents: The development of streamlined synthetic methods for complex piperidines has accelerated the discovery of new anticancer agents and antibiotics, indicating a promising avenue for azetidine-piperidine analogs. news-medical.net

Table 2: Examples of Biological Targets for Piperidine-Containing Hybrids

| Compound Class | Biological Target(s) | Therapeutic Area | Source(s) |

| N-Benzylpiperidine-1,3,4-Oxadiazole Hybrids | AChE, BChE, BACE-1 | Alzheimer's Disease | nih.gov |

| Piperine-Carboximidamide Hybrids | EGFR, BRAFV600E, CDK2 | Cancer | nih.gov |

| Varied Piperidine Derivatives | Neurokinin Receptors | Neurological Disorders | news-medical.net |

| Varied Piperidine Derivatives | Various Bacterial & Cancer Targets | Infectious Disease, Cancer | news-medical.net |

Advanced Methodologies for Process Chemistry and Scalable Synthesis

Translating a promising laboratory synthesis into a large-scale industrial process requires robust, efficient, and cost-effective methodologies. Future research on this compound will focus on optimizing its synthesis for manufacturability.

Continuous Flow Synthesis: Continuous flow reactors, including microchannel systems, offer superior control over reaction parameters, enhanced safety, and the ability to run reactions for extended periods, making them ideal for scalable production. organic-chemistry.orgscienceopen.com This technology facilitates a smooth transition from lab-scale synthesis to industrial manufacturing.

Streamlined Synthetic Pathways: A major goal of process chemistry is to reduce the number of synthetic steps. A recently developed two-stage process combining biocatalytic oxidation with radical cross-coupling dramatically reduced the synthesis of complex piperidines from as many as 17 steps down to 2-5 steps. news-medical.net Applying such strategies to the azetidine-piperidine core could drastically improve manufacturing efficiency.

Telescoping and One-Pot Processes: Designing syntheses where multiple transformations occur in a single reactor without isolating intermediates (telescoping) minimizes waste, reduces production time, and lowers costs. organic-chemistry.orgorganic-chemistry.org

Cost-Effective Starting Materials: The development of synthetic routes that utilize commercially available and inexpensive starting materials is crucial for industrial viability. scienceopen.com

Q & A

Q. What are the key considerations for designing a synthesis protocol for 1-Boc-3-(4-piperidyl)azetidine HCl to ensure high yield and purity?

Methodological Answer:

- Stepwise Synthesis : Begin with Boc-protected intermediates (e.g., tert-butyl carbamate groups) to stabilize reactive amines during coupling reactions. Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (argon/nitrogen) to prevent hydrolysis .

- Purification : Employ column chromatography (silica gel or alumina) with gradients of ethyl acetate/hexane for intermediates. Final HCl salt formation requires pH adjustment (e.g., 1N HCl) and recrystallization in ether/ethanol mixtures .

- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of coupling agents (e.g., trifluoroacetic anhydride) to minimize side products .

Q. How can researchers optimize reaction conditions (e.g., temperature, solvent choice) for the Boc deprotection step in this compound synthesis?

Methodological Answer:

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry of the piperidyl-azetidine scaffold. Key signals: Boc tert-butyl (~1.4 ppm, singlet), piperidine Hα protons (2.5–3.5 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Verify molecular ion [M+H]<sup>+</sup> (exact mass ~287.2 g/mol for C13H25N3O2·HCl) .

- HPLC-PDA : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to detect impurities (<95% purity requires re-crystallization) .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing the stereochemistry of this compound derivatives?

Methodological Answer:

- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to separate enantiomers. Compare retention times with racemic standards .

- X-ray Crystallography : Co-crystallize derivatives with heavy atoms (e.g., bromine) to resolve axial vs. equatorial substituents on the piperidine ring .

- Dynamic NMR : Perform variable-temperature NMR (e.g., –40°C to 50°C) to detect ring-flipping in azetidine moieties and assign conformational isomers .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions during long-term storage?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months). Monitor via HPLC for hydrolysis products (e.g., free amine or azetidine ring-opening) .

- Formulation : Store as lyophilized powder at –20°C in amber vials. Avoid aqueous buffers below pH 3 (HCl salt stability) or above pH 7 (Boc cleavage) .

- Additives : Include antioxidants (e.g., BHT) in solid-state formulations to prevent oxidation of the piperidine nitrogen .

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites. For example, the azetidine N-atom exhibits higher nucleophilicity than Boc-protected amines .

- Solvent Effects : Simulate reaction trajectories in polar aprotic solvents (e.g., DMF) using COSMO-RS to optimize SN2 transition states .

- Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) for reactions with alkyl halides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.